1-(5-Bromo-2-fluorophenyl)thiourea
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Overview
Description
1-(5-Bromo-2-fluorophenyl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The compound features a bromine and fluorine substituent on the phenyl ring, which can influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-fluorophenyl)thiourea can be synthesized through a condensation reaction between an amine and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the bromocyclization of key thioureas using bromine in a solvent mixture of anhydrous dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the bromine and fluorine substituents under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenylthioureas depending on the nucleophile used.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its therapeutic potential in treating various diseases due to its diverse biological activities.
Industry: Utilized in the production of dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)thiourea involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
2-Alkyl/arylamino-5-((6-(4-bromo phenyl) imidazo[2,1-b]thiazol-3-yl) methyl)-1,3,4-thiadiazoles: Exhibits antimicrobial activities.
Uniqueness
1-(5-Bromo-2-fluorophenyl)thiourea is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and biological properties. The presence of both bromine and fluorine atoms can enhance its potency and selectivity in various applications compared to similar compounds.
Properties
Molecular Formula |
C7H6BrFN2S |
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Molecular Weight |
249.11 g/mol |
IUPAC Name |
(5-bromo-2-fluorophenyl)thiourea |
InChI |
InChI=1S/C7H6BrFN2S/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
InChI Key |
LAVWCSMXHMZJIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)NC(=S)N)F |
Origin of Product |
United States |
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